REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:9])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.I[CH3:11]>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:3]([O:9][CH3:11])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:3.4|
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Name
|
|
Quantity
|
5.012 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(C1)C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
9.58 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
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Type
|
CUSTOM
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Details
|
stirred at 55° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
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Type
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FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (0-100% EtOAc in hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |